molecular formula C10H11N3O B8293846 8-Amino-3-acetyl-2-methylimidazo[1,2-a]pyridine

8-Amino-3-acetyl-2-methylimidazo[1,2-a]pyridine

Cat. No. B8293846
M. Wt: 189.21 g/mol
InChI Key: NEGQKKHDXRQOAY-UHFFFAOYSA-N
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Patent
US06790960B2

Procedure details

A mixture of 2,3-diaminopyridine (7 g, 64.1 mmol), 3-chloroacetylacetone (8.6 g, 64.1 mmol) in ethyl alcohol (80 ml) was refluxed for 9 hours. The solvent was removed under reduced pressure and the residue dissolved in methylene chloride. A sodium bicarbonate solution was added and the organic layer was separated. The aqueous layer was extracted twice with methylene chloride. The combined organic layer was dried and evaporated under reduced pressure. Chromatography of the residue on silica gel (methylene chloride:methanol, 100:5) gave a product which after recrystallisation from ethyl acetate gave 1.9 g (15%) of the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[CH2:10][C:11]([CH2:13][C:14](=O)[CH3:15])=[O:12]>C(O)C>[NH2:8][C:7]1[C:2]2[N:3]([C:13]([C:11](=[O:12])[CH3:10])=[C:14]([CH3:15])[N:1]=2)[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
Quantity
8.6 g
Type
reactant
Smiles
ClCC(=O)CC(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
A sodium bicarbonate solution was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Chromatography of the residue on silica gel (methylene chloride:methanol, 100:5) gave a product which
CUSTOM
Type
CUSTOM
Details
after recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1C=2N(C=CC1)C(=C(N2)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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